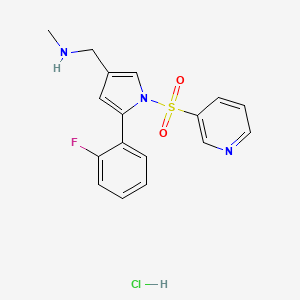
Naaa-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naaa-IN-3, also known as Compound 17a, is a potent and selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a cysteine amidase that preferentially hydrolyzes endogenous biolipids such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). This compound has shown potential for research in inflammation and pain due to its ability to inhibit NAAA with an IC50 of 50 nM .
Méthodes De Préparation
The synthesis of Naaa-IN-3 involves several steps. The preparation of NAAA enzyme from native and recombinant sources, as well as the chemical synthesis of N-[1’-14C]palmitoyl-ethanolamine, is described in various protocols. The synthetic route typically involves the use of thin-layer chromatography (TLC) to separate the produced [14C]palmitic acid from the remaining substrate . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes through custom synthesis services .
Analyse Des Réactions Chimiques
Naaa-IN-3 undergoes hydrolysis reactions catalyzed by NAAA. The compound preferentially hydrolyzes endogenous biolipids such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). Common reagents and conditions used in these reactions include citrate-sodium phosphate buffer (pH 4.5), dithiothreitol, Nonidet P-40, bovine serum albumin (BSA), sodium chloride, and dimethyl sulfoxide . The major products formed from these reactions are free fatty acids and ethanolamine .
Applications De Recherche Scientifique
Naaa-IN-3 has a wide range of scientific research applications. It is primarily used in the study of inflammation and pain due to its ability to inhibit NAAA. The compound has been shown to have potential therapeutic effects in the management of neuroinflammation, as it can increase the amount of endogenous palmitoylethanolamide (PEA) available to counteract neuroinflammation . Additionally, this compound has been used in the development of new inhibitors and for in-depth research on the function of NAAA . The compound’s ability to inhibit NAAA activity has also been explored in the context of multiple sclerosis and other neurodegenerative diseases .
Mécanisme D'action
Naaa-IN-3 exerts its effects by inhibiting the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a cysteine hydrolase that degrades the lipid mediator palmitoylethanolamide (PEA), which has analgesic and anti-inflammatory properties. By inhibiting NAAA, this compound increases the levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects . The molecular mechanism of action involves the interaction of this compound with the active site of NAAA, leading to the formation of a stable inhibitor-binding site .
Comparaison Avec Des Composés Similaires
Naaa-IN-3 is unique in its high potency and selectivity as an NAAA inhibitor. Similar compounds include other NAAA inhibitors such as atractylodin, which also inhibits NAAA activity and has been shown to have anti-inflammatory effects . this compound stands out due to its lower IC50 value, indicating higher potency . Other similar compounds include various cyanamides that have been designed and synthesized as potent and selective NAAA inhibitors .
Propriétés
Formule moléculaire |
C17H16N2O |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
3-[(4-phenylphenyl)methoxy]azetidine-1-carbonitrile |
InChI |
InChI=1S/C17H16N2O/c18-13-19-10-17(11-19)20-12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-9,17H,10-12H2 |
Clé InChI |
ZSTZNGPOKKKVCT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C#N)OCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)
![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

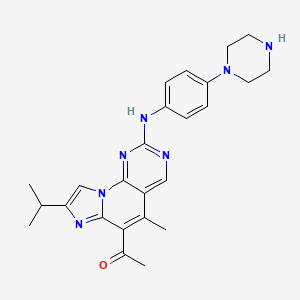
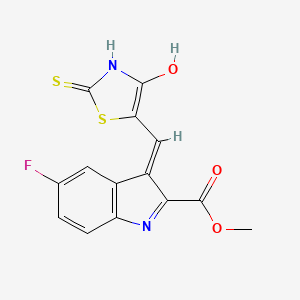
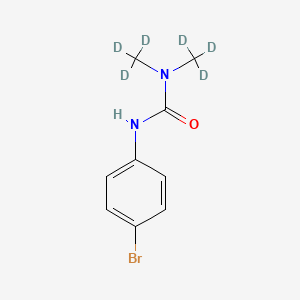
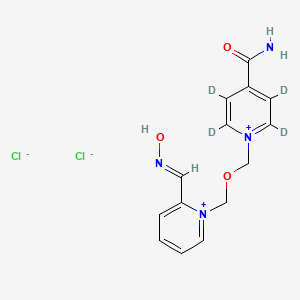

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
